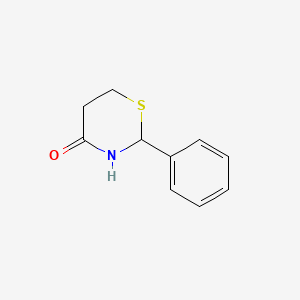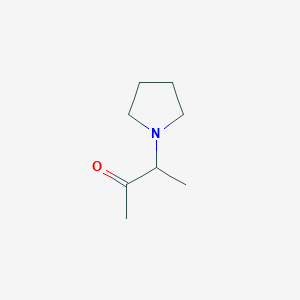
17-n-Hexadecyltetratriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-n-Hexadecyltetratriacontane is a long-chain hydrocarbon with the molecular formula C₅₀H₁₀₂ . It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its high molecular weight and unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-n-Hexadecyltetratriacontane typically involves the coupling of smaller hydrocarbon units. One common method is the Wurtz reaction , where alkyl halides react with sodium metal to form longer alkanes. For instance, the reaction between 1-bromohexadecane and 1-bromotetratriacontane in the presence of sodium can yield this compound .
Industrial Production Methods
Industrial production of long-chain alkanes like this compound often involves catalytic hydrogenation of olefins or the Fischer-Tropsch synthesis , which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts such as iron or cobalt .
Análisis De Reacciones Químicas
Types of Reactions
17-n-Hexadecyltetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the conditions.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) to form alkyl halides.
Cracking: Breaking down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic or basic conditions.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Cracking: High temperatures (500-700°C) and pressures, often in the presence of a catalyst like zeolite.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Halogenation: Alkyl halides.
Cracking: Smaller alkanes and alkenes.
Aplicaciones Científicas De Investigación
17-n-Hexadecyltetratriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the formation of biological membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of 17-n-Hexadecyltetratriacontane is primarily physical rather than chemical. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in forming stable emulsions and lipid bilayers. It does not have specific molecular targets or pathways but exerts its effects through hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Hexatriacontane (C₃₆H₇₄): A shorter alkane with similar properties but lower molecular weight.
Octatriacontane (C₃₈H₇₈): Another long-chain alkane with slightly different physical properties.
Dotriacontane (C₃₂H₆₆): A shorter alkane used in similar applications.
Uniqueness
17-n-Hexadecyltetratriacontane is unique due to its specific chain length and molecular weight, which confer distinct physical properties such as melting point and solubility. These properties make it particularly useful in specialized industrial and research applications .
Propiedades
Número CAS |
55256-07-0 |
|---|---|
Fórmula molecular |
C50H102 |
Peso molecular |
703.3 g/mol |
Nombre IUPAC |
17-hexadecyltetratriacontane |
InChI |
InChI=1S/C50H102/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-50(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 |
Clave InChI |
DAQUEPISOMDKQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





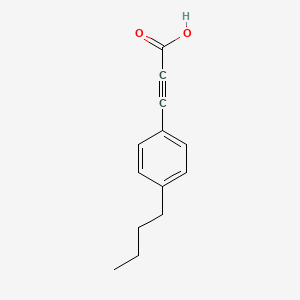


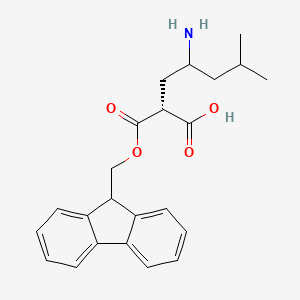
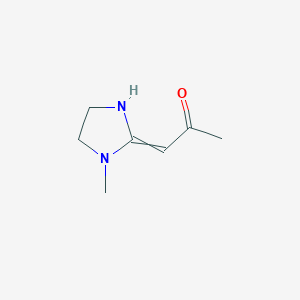
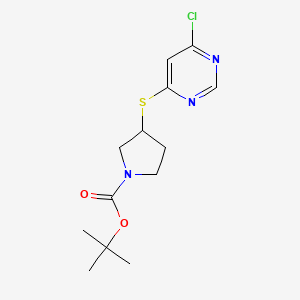
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13964208.png)
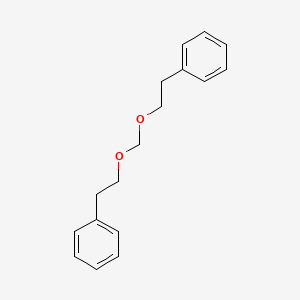
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)
